molecular formula C21H28N4O2 B2488722 Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1993139-98-2

Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

Cat. No.: B2488722
CAS No.: 1993139-98-2
M. Wt: 368.481
InChI Key: HAJPYWCSYXHOTF-UHFFFAOYSA-N
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Description

Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a complex organic compound that features a tert-butyl group, a pyridazinyl moiety, and a piperidinyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinyl moiety: This can be achieved through the reaction of 2-methylphenyl hydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazine ring.

    Piperidinyl ring formation: The pyridazinyl intermediate is then reacted with a piperidine derivative, often under basic conditions, to form the piperidinyl-pyridazinyl compound.

    Carbamate formation: Finally, the piperidinyl-pyridazinyl compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or pyridazinyl rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.

    Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate:

Uniqueness

Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

tert-butyl N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-7-5-6-8-17(15)18-9-10-19(24-23-18)25-13-11-16(12-14-25)22-20(26)27-21(2,3)4/h5-10,16H,11-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPYWCSYXHOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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